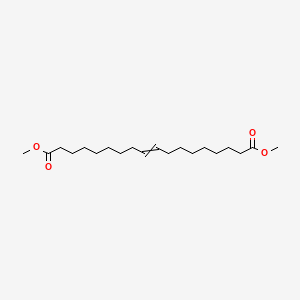
9-Octadecenedioic acid, 1,18-dimethyl ester
描述
9-Octadecenedioic acid, 1,18-dimethyl ester is an organic compound with the molecular formula C20H36O4. It is a diester derived from 9-octadecenedioic acid and methanol. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-octadecenedioic acid, 1,18-dimethyl ester typically involves the esterification of 9-octadecenedioic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction can be represented as follows:
C18H32O4+2CH3OH→C20H36O4+2H2O
Industrial Production Methods: In an industrial setting, the esterification process is often carried out in large reactors with continuous removal of water to drive the reaction to completion. The use of a catalyst and controlled temperature conditions ensures high yield and purity of the product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of carboxylic acids.
Reduction: Reduction of this compound can lead to the formation of alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the ester groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
科学研究应用
Chemistry: In chemistry, 9-octadecenedioic acid, 1,18-dimethyl ester is used as a precursor for the synthesis of other complex molecules. It serves as an intermediate in organic synthesis and polymer chemistry.
Biology and Medicine: This compound has potential applications in the development of pharmaceuticals and biologically active molecules. Its derivatives are studied for their antimicrobial and anti-inflammatory properties.
Industry: In the industrial sector, it is used as a plasticizer, lubricant, and stabilizer in the production of polymers, resins, and coatings. It also finds applications in the manufacture of adhesives, inks, and paints.
作用机制
The mechanism by which 9-octadecenedioic acid, 1,18-dimethyl ester exerts its effects depends on its chemical interactions with other molecules. As an ester, it can undergo hydrolysis to release the corresponding diacid and alcohol, which can then participate in various biochemical pathways. The molecular targets and pathways involved include enzyme inhibition and receptor binding, which are crucial for its biological activity.
相似化合物的比较
Dimethyl octadecanedioate: Similar in structure but lacks the double bond present in 9-octadecenedioic acid, 1,18-dimethyl ester.
Dimethyl sebacate: Another diester with a shorter carbon chain and different physical properties.
Uniqueness: this compound is unique due to the presence of a double bond in its structure, which imparts distinct chemical reactivity and physical properties. This double bond allows for additional functionalization and makes it a versatile intermediate in organic synthesis.
属性
CAS 编号 |
13481-97-5 |
|---|---|
分子式 |
C20H36O4 |
分子量 |
340.5 g/mol |
IUPAC 名称 |
dimethyl (E)-octadec-9-enedioate |
InChI |
InChI=1S/C20H36O4/c1-23-19(21)17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-20(22)24-2/h3-4H,5-18H2,1-2H3/b4-3+ |
InChI 键 |
HGGLIXDRUINGBB-ONEGZZNKSA-N |
手性 SMILES |
COC(=O)CCCCCCC/C=C/CCCCCCCC(=O)OC |
规范 SMILES |
COC(=O)CCCCCCCC=CCCCCCCCC(=O)OC |
产品来源 |
United States |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
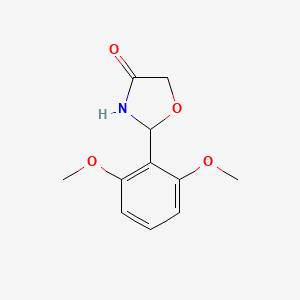
![8-fluoro-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B8436200.png)
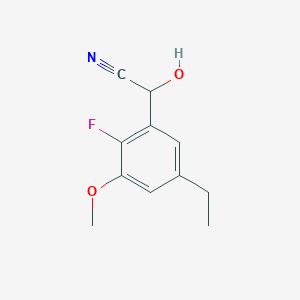
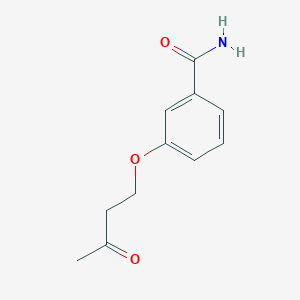
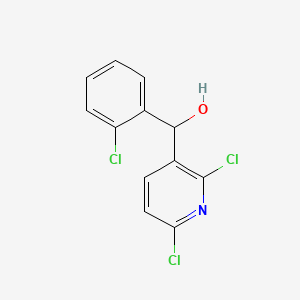
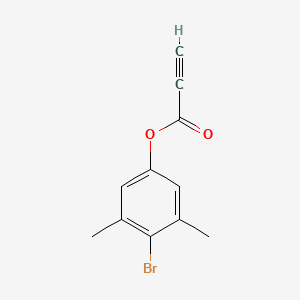
![4-Chloro-2-(pyridin-4-yl)-6-ethyl-thieno-[2,3-d]-pyrimidine](/img/structure/B8436222.png)
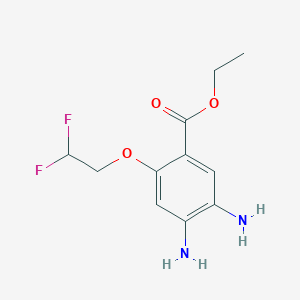
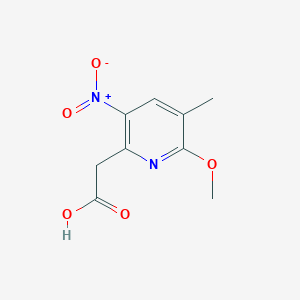
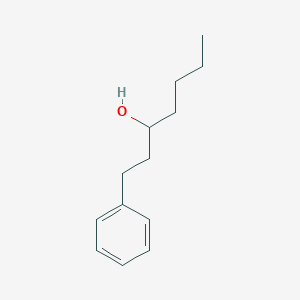
![Ethyl 4-hydroxy-2-oxo-1,2-dihydropyrrolo[1,2-b]pyridazine-3-carboxylate](/img/structure/B8436246.png)
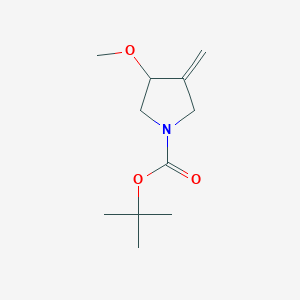
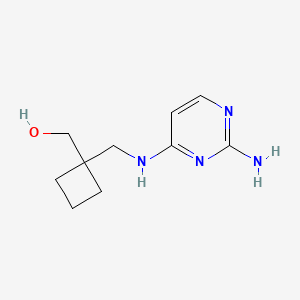
![Methyl 4-[[[3-chloro-5-methoxybenzo[b]thien-2yl]carbonyl]amino]benzoate](/img/structure/B8436274.png)
